(R)-N-Demethyl Dapoxetine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(1R)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m1/s1 |
InChI Key |
SCPPXXMPTQHFGC-LJQANCHMSA-N |
Isomeric SMILES |
CN[C@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Contextualizing R N Demethyl Dapoxetine Within the Metabolism of Dapoxetine
Dapoxetine (B195078) undergoes extensive and rapid metabolism in the body, primarily in the liver and kidneys. wikipedia.org This biotransformation is a critical factor in its pharmacokinetic profile, characterized by rapid absorption and elimination. nih.govpatsnap.com
The metabolic breakdown of dapoxetine involves several key pathways, including N-oxidation, N-demethylation, naphthyl hydroxylation, glucuronidation, and sulfation. medex.com.bd This process is facilitated by multiple enzymes, with cytochrome P450 isoforms CYP2D6 and CYP3A4, as well as flavin-containing monooxygenase 1 (FMO1), playing the most significant roles. wikipedia.orgnih.govnih.gov
The primary products of these metabolic reactions are various metabolites. The main metabolite is dapoxetine N-oxide. wikipedia.org Other significant metabolites include desmethyldapoxetine (N-demethyl dapoxetine) and didesmethyldapoxetine, which are found in the plasma at concentrations of less than 3%. wikipedia.org N-dealkylation, the process that forms N-demethylated metabolites, is considered one of the most important metabolic reactions for dapoxetine. nih.govmdpi.com The resulting metabolites are primarily eliminated from the body as conjugates in the urine. medex.com.bd
Table 1: Key Enzymes and Metabolic Pathways of Dapoxetine
| Enzymes Involved | Metabolic Pathways | Resulting Metabolites |
|---|
This table summarizes the primary enzymes and biotransformation pathways involved in the metabolism of dapoxetine.
Significance of Stereochemistry in Dapoxetine Metabolism and Metabolite Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of dapoxetine's pharmacology. The therapeutically active form of the drug is the (S)-enantiomer, chemically known as (S)-(+)-N,N-dimethyl-[3-(naphthalen-1-yloxy)-1-phenylpropyl]amine. nih.govbeilstein-journals.org
During the synthesis of (S)-Dapoxetine, its mirror image, (R)-Dapoxetine, can be formed as a synthesis-related impurity. elte.hu Consequently, the metabolism of the commercially available drug, which contains the (S)-enantiomer as the active ingredient, will primarily produce (S)-N-Demethyl Dapoxetine (B195078). The presence of the (R)-Dapoxetine impurity would lead to the formation of (R)-N-Demethyl Dapoxetine as a metabolite.
The control of chiral impurities and their metabolites is a critical consideration in pharmaceutical development. Different enantiomers of a drug can exhibit distinct pharmacological activities, potencies, and metabolic profiles. Therefore, regulatory guidelines necessitate the characterization and control of these impurities to ensure the safety and efficacy of the final drug product. The availability of reference standards for compounds like (R)-Dapoxetine and this compound is essential for analytical method development and quality control applications in the pharmaceutical industry. synzeal.compharmaffiliates.com
Overview of Academic Research Trajectories for R N Demethyl Dapoxetine
Structural Elucidation of this compound
This compound is a primary metabolite of (R)-dapoxetine. Its chemical structure is defined as (R)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. The defining features of its structure are the removal of one methyl group from the tertiary amine of the parent dapoxetine molecule, resulting in a secondary amine, and the retention of the (R) configuration at the single chiral carbon atom.
The definitive identification and structural elucidation of metabolites like this compound rely on a combination of advanced analytical techniques. While specific published spectra for this exact compound are not widely available, the methods used for its parent compound and related metabolites are standard practice. These include:
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (e.g., UHPLC-ESI-Q-TOF), is instrumental in determining the exact molecular weight and elemental composition, confirming the demethylation event. mdpi.com Fragmentation patterns from tandem MS (MS/MS) help to piece together the molecular structure. For the related metabolite desmethyldapoxetine, the m/z transition of 292.2 → 261.2 has been used for quantification. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the secondary amine (N-H stretch) and the aromatic rings. researchgate.net
Chirality in Dapoxetine and its Metabolites: Focus on the (R)-Enantiomer
Chirality is a fundamental aspect of dapoxetine's pharmacology. The parent drug, dapoxetine, contains a single stereocenter at the C1 position of the propan-1-amine backbone, bonded to the phenyl group. It is commercially developed and marketed as the pure (S)-enantiomer, which is reported to be 3.5 times more potent as a serotonin (B10506) reuptake inhibitor than its (R)-enantiomer counterpart. researchgate.net Consequently, (R)-dapoxetine is regarded as an enantiomeric impurity in the pharmaceutical product. researchgate.net
The metabolic process of N-demethylation occurs at the nitrogen atom, which is distant from the chiral center. Therefore, this biotransformation does not affect the stereochemical configuration of the molecule. This preservation of stereochemistry means that this compound is a metabolite of (R)-dapoxetine. Studies have shown no evidence of in vivo stereoconversion from (S)-dapoxetine to (R)-dapoxetine. tga.gov.au Thus, the presence of this compound in a biological system is directly linked to the administration of dapoxetine containing the (R)-enantiomer as an impurity.
The differentiation and quantification of these enantiomers are critical for quality control and metabolic studies. Several analytical techniques have been developed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers, often employing polysaccharide-based chiral stationary phases. researchgate.net
Capillary Electrophoresis (CE): CE, particularly with the use of cyclodextrins as chiral selectors, has proven effective in achieving high-resolution separation of dapoxetine enantiomers. nih.gov These methods are applicable for the chiral analysis of both the parent drug and its metabolites.
Stereoselective Formation and Degradation Pathways of this compound
Stereoselective Formation
The formation of this compound is a direct consequence of the metabolism of its precursor, (R)-dapoxetine. The biotransformation of dapoxetine is extensive and primarily occurs in the liver and kidneys. taylorandfrancis.comwikipedia.org The key metabolic reaction leading to this metabolite is N-demethylation, one of the principal phase I metabolic pathways for dapoxetine. mdpi.comtga.gov.au
The formation is stereoselective in that the enzymatic process retains the stereochemistry of the substrate. The primary enzymes responsible for the metabolism of dapoxetine have been identified as:
Cytochrome P450 3A4 (CYP3A4)
Cytochrome P450 2D6 (CYP2D6)
Flavin Monooxygenase 1 (FMO1)
These enzymes catalyze the N-demethylation of the dapoxetine molecule. taylorandfrancis.comwikipedia.orgresearchgate.net While it is known that CYP enzymes can exhibit stereopreference in metabolizing chiral drugs nih.gov, the specific kinetics of (R)-dapoxetine metabolism versus (S)-dapoxetine by these individual enzymes are not extensively detailed in the literature. The pathway's selectivity stems from the fact that this compound is formed from (R)-dapoxetine, and (S)-N-Demethyl Dapoxetine is formed from (S)-dapoxetine.
Degradation Pathways
Following its formation, this compound is subject to further metabolism. Based on comprehensive studies of dapoxetine's hepatic biotransformation, several subsequent degradation pathways can be proposed for its metabolites. mdpi.com These phase I reactions would likely lead to a variety of downstream products, which can then undergo phase II conjugation reactions (like glucuronidation and sulfation) before excretion. tga.gov.au
The probable degradation pathways for this compound include:
Second N-Demethylation: Removal of the remaining methyl group to form the primary amine, (R)-N,N-Didesmethyl Dapoxetine. mdpi.comwikipedia.org
N-Oxidation: Oxidation of the nitrogen atom to form an N-oxide derivative. mdpi.com
Hydroxylation: Addition of a hydroxyl group to the aromatic naphthyl ring. mdpi.com
Dearylation: Cleavage of the ether linkage, separating the naphthyloxy group from the phenylpropanamine structure. mdpi.com
These pathways illustrate that this compound is an intermediate in a complex metabolic cascade rather than an end-product.
Primary Metabolic Routes Leading to N-Demethylation
N-demethylation is a key metabolic reaction for dapoxetine. mdpi.comnih.gov This process involves the removal of a methyl group from the nitrogen atom of the dapoxetine molecule, resulting in the formation of N-demethyldapoxetine, also known as desmethyldapoxetine. mdpi.comnih.gov Further demethylation can lead to the formation of didesmethyldapoxetine. wikipedia.orgnih.gov While desmethyldapoxetine is roughly equipotent to dapoxetine, it is present in the plasma at much lower concentrations, typically less than 3%, limiting its clinical effect. wikipedia.orgnih.gov
Role of Cytochrome P450 Isoenzymes in this compound Formation
The formation of this compound is primarily mediated by cytochrome P450 (CYP) isoenzymes located in the liver. researchgate.netmdpi.comnih.gov Specifically, CYP2D6 and CYP3A4 play crucial roles in the N-demethylation of dapoxetine. wikipedia.orgresearchgate.netmdpi.comnih.gov
CYP2D6 is a key enzyme involved in the metabolism of dapoxetine, including its demethylation. mdpi.comnih.govnih.gov Genetic variations in the CYP2D6 gene can significantly impact the metabolic rate of dapoxetine. nih.govnih.gov Studies have shown that individuals with certain CYP2D6 genetic variants, such as the *10 and *41 alleles, exhibit altered pharmacokinetics of dapoxetine, leading to increased plasma concentrations of the parent drug. nih.govresearchgate.net This suggests a significant role for CYP2D6 in the clearance of dapoxetine through demethylation. Research on various novel CYP2D6 variants has demonstrated that many of these variants lead to a decrease in the intrinsic clearance of dapoxetine via the demethylation pathway. nih.govpharmgkb.org
Alongside CYP2D6, CYP3A4 is another major enzyme responsible for the metabolism of dapoxetine. wikipedia.orgresearchgate.netmdpi.comnih.gov This isoenzyme contributes to the N-demethylation process, working in concert with CYP2D6 to break down dapoxetine in the liver. mdpi.comnih.gov The involvement of multiple CYP enzymes highlights the complex metabolic profile of dapoxetine.
Other Contributing Biotransformation Pathways Affecting this compound
Naphthyl Hydroxylation and Conjugation
Following or concurrent with N-demethylation, the Dapoxetine molecule and its metabolites can undergo further biotransformation. One of the principal Phase I reactions is naphthyl hydroxylation. nih.govnih.gov
Mass spectrometry analyses have confirmed the addition of a hydroxyl group to the naphthalene (B1677914) ring of Dapoxetine and its metabolites. nih.gov This hydroxylation reaction creates more polar compounds, facilitating their subsequent elimination. For instance, a major metabolite identified is N-desmethyl-4-hydroxydapoxetine, indicating that hydroxylation can occur after N-demethylation. nih.gov
These hydroxylated metabolites then typically undergo Phase II conjugation reactions, such as glucuronidation and sulfation. These processes involve the attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to the hydroxylated metabolite, further increasing its water solubility and preparing it for excretion, primarily via the urine.
Comparative Metabolic Profiles of Dapoxetine and its N-Demethylated Analogues
Dapoxetine is extensively metabolized, with several key metabolites being formed. The primary metabolites include Dapoxetine-N-oxide, desmethyldapoxetine ((S)-N-Demethyl Dapoxetine), and didesmethyldapoxetine. nih.govamegroups.orgwikipedia.org
While desmethyldapoxetine is considered to be roughly equipotent to Dapoxetine in terms of its pharmacological activity, its clinical effect is limited due to its significantly lower plasma concentrations, which are generally less than 3% of the parent compound. wikipedia.org Didesmethyldapoxetine also has similar efficacy to Dapoxetine but is present in even smaller amounts. nih.govamegroups.org In contrast, Dapoxetine-N-oxide is a weak SSRI and does not contribute significantly to the clinical effect. wikipedia.orgnih.gov
The pharmacokinetic profiles of Dapoxetine and its N-demethylated metabolites are characterized by rapid absorption and elimination. nih.gov Multiple dosing does not appear to affect the pharmacokinetics of Dapoxetine, desmethyldapoxetine, or Dapoxetine-N-oxide. nih.gov
The table below provides a comparative overview of the key metabolic products of Dapoxetine.
Table 2: Comparative Profile of Dapoxetine and its Major Metabolites
| Compound | Formation Pathway | Relative Plasma Concentration | Pharmacological Activity |
|---|---|---|---|
| Dapoxetine | Parent Compound | High | Active |
| (S)-N-Demethyl Dapoxetine | N-Demethylation (via CYP2D6, CYP3A4) | <3% of Dapoxetine | Equipotent to Dapoxetine |
| Didesmethyldapoxetine | N-Demethylation | <3% of Dapoxetine | Similar efficacy to Dapoxetine |
| Dapoxetine-N-oxide | N-Oxidation (via FMO1) | Major circulating metabolite | Weak SSRI activity |
| Hydroxylated Metabolites | Naphthyl Hydroxylation | Variable | Generally active |
Pharmacodynamic Characterization of R N Demethyl Dapoxetine at the Molecular and Cellular Levels
Mechanism of Action as a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)
The primary mechanism of action for dapoxetine (B195078) and its pharmacologically active metabolites is the inhibition of the serotonin transporter (SERT or 5-HTT). wikipedia.org By blocking this transporter, they prevent the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. nih.gov This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. researchgate.net This enhanced serotonergic activity at post-synaptic receptors is the presumed mechanism underlying the clinical effects of SSRIs. wikipedia.orgnih.gov
Receptor Binding and Transporter Affinity Profiles of (R)-N-Demethyl Dapoxetine
The affinity of a compound for various neurotransmitter transporters determines its selectivity and pharmacological profile. While specific binding data for the (R)-enantiomer of N-demethyl dapoxetine is not extensively detailed, information on dapoxetine and its metabolites provides context for its expected activity.
Dapoxetine exhibits a selective profile, with significantly lower affinity for the norepinephrine (B1679862) transporter (NET) and even weaker affinity for the dopamine (B1211576) transporter (DAT) compared to its potent inhibition of 5-HTT. nih.govresearchgate.net The order of potency for dapoxetine's inhibition of monoamine uptake is 5-HT > norepinephrine >> dopamine. nih.govmedchemexpress.com This selectivity is a hallmark of its classification as an SSRI. It is presumed that desmethyldapoxetine maintains a similar, though potentially varied, selectivity profile, with its primary activity directed at the serotonin transporter over the norepinephrine and dopamine transporters.
Interactive Table: Monoamine Transporter Inhibition Profile of Dapoxetine
| Compound | Transporter | IC₅₀ (nM) |
| Dapoxetine | Serotonin (5-HTT) | 1.12 |
| Dapoxetine | Norepinephrine (NET) | 202 |
| Dapoxetine | Dopamine (DAT) | 1720 |
Data sourced from in vitro studies using cells expressing human transporters. nih.govmedchemexpress.com
Comparison of In Vitro Pharmacological Potency with Dapoxetine and Other Metabolites
Desmethyldapoxetine (N-Demethyl Dapoxetine): This metabolite is reported to be roughly equipotent to dapoxetine itself. wikipedia.org However, specific in vitro potency data for the (R)-enantiomer is not specified in the available literature.
Dapoxetine-N-oxide: This is a major circulating metabolite but is characterized as a weak SSRI and is considered to have no significant clinical effect. wikipedia.org
Interactive Table: Comparative Potency of Dapoxetine and its Metabolites
| Compound | Potency Relative to Dapoxetine | Contribution to Clinical Effect |
| Desmethyldapoxetine | Roughly equipotent | Contributes to effect |
| Didesmethyldapoxetine | Equipotent | Limited due to low plasma concentration |
| Dapoxetine-N-oxide | Weak | None |
This table summarizes qualitative comparisons based on available research findings. nih.govwikipedia.orgnih.gov
Analytical Methodologies for the Quantitative and Qualitative Assessment of R N Demethyl Dapoxetine
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in distinguishing (R)-N-Demethyl Dapoxetine (B195078) from its parent compound and other related substances. These techniques leverage the differential partitioning of the analyte between a stationary and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Dapoxetine and its related compounds, including its enantiomers and demethylated impurities. scispace.com Reversed-phase HPLC methods are commonly developed and validated for the simultaneous determination of both chiral and achiral impurities. elte.hu
For instance, a validated reversed-phase HPLC method was successful in separating S-dapoxetine from its R-enantiomer and other related substances. elte.hu The development of such methods often involves screening various polysaccharide-type chiral stationary phases. elte.hu One study found a Lux Cellulose-3 column with an ethanol-based mobile phase to be effective. elte.hu To optimize the separation, parameters such as water content in the mobile phase, column temperature, and gradient elution with flow-programming are adjusted to achieve baseline separation of all compounds. elte.hu
Validation of these HPLC methods is performed according to the International Council on Harmonisation (ICH) guideline Q2(R1), ensuring their accuracy and reliability for quality control of pharmaceutical formulations. elte.hu
| Parameter | HPLC Method for Dapoxetine and Impurities |
| Stationary Phase | Lux Cellulose-3 column |
| Mobile Phase | Ethanol-based, with water addition |
| Detection | UV at 224 nm |
| Target Concentration (Assay) | 100 μg mL⁻¹ |
| Target Concentration (Purity) | 5000 μg mL⁻¹ |
| Validation | According to ICH Q2(R1) guidelines |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification in Biological Matrices
For the sensitive and rapid quantification of Dapoxetine and its metabolites, including Desmethyldapoxetine (a related demethylated form), in biological matrices like human and rat plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. researchgate.netnih.govnih.gov This technique offers high selectivity and sensitivity, crucial for bioanalytical applications. nih.gov
A typical UPLC-MS/MS method involves a simple protein precipitation step for sample preparation, followed by separation on a C18 reversed-phase column. nih.govnih.gov Gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution with a modifier like formic acid is commonly used. researchgate.netnih.gov Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode and utilizing multiple reaction monitoring (MRM). nih.gov
These methods are validated for linearity, accuracy, precision, and stability, ensuring their suitability for pharmacokinetic studies. nih.govnih.gov For example, a validated method demonstrated linearity in the concentration range of 0.1-5.0 ng/mL for desmethyldapoxetine in human plasma. researchgate.net
| Parameter | UPLC-MS/MS Method for Dapoxetine and Metabolites |
| Sample Matrix | Human Plasma, Rat Plasma |
| Sample Preparation | Protein Precipitation |
| Column | Acquity UPLC BEH C18, Agilent SB-C18 |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Detection | Triple Quadrupole MS with ESI (Positive Mode, MRM) |
| Linearity (Desmethyldapoxetine) | 0.1-5.0 ng/mL |
Capillary Electrophoresis for Enantiomeric Resolution
Capillary electrophoresis (CE) is a powerful technique for the enantiomeric separation of chiral compounds like Dapoxetine, offering high separation efficiency and straightforward method development. researchgate.netmdpi.com The separation of Dapoxetine enantiomers is often achieved by incorporating chiral selectors, such as cyclodextrins, into the background electrolyte. researchgate.netnih.gov
In one method, over 20 different cyclodextrins were screened, with randomly methylated-γ-cyclodextrin being selected as the optimal chiral selector. researchgate.netnih.gov The separation parameters, including buffer concentration, pH, temperature, and applied voltage, were optimized to achieve a high resolution between the enantiomers. nih.gov
Another approach utilized a dual cyclodextrin (B1172386) system, consisting of sulfated γ-cyclodextrin and 2,6-dimethyl-β-cyclodextrin, to determine the enantiomeric purity of Dapoxetine. nih.govbohrium.com This method was validated according to ICH guidelines and proved to be comparable to enantioselective HPLC methods. nih.gov The validated range for the determination of (R)-dapoxetine was between 0.05% and 1.0% relative to the S-dapoxetine concentration. nih.govbohrium.com
| Parameter | Capillary Electrophoresis Method for Dapoxetine Enantiomers |
| Chiral Selector | Methylated-γ-cyclodextrin or a dual system of sulfated γ-cyclodextrin and 2,6-dimethyl-β-cyclodextrin |
| Capillary | Uncoated fused-silica |
| Optimized Conditions (Single Selector) | 15 °C, +15 kV, 70 mM acetate (B1210297) buffer, 20 v/v% MeOH, pH 4.5, 3 mM methylated-γ-CyD |
| Optimized Conditions (Dual Selector) | 15 °C, 9 kV, 50 mM sodium phosphate (B84403) buffer (pH 6.3), 45 mg/mL sulfated γ-CD, 40.2 mg/mL 2,6-dimethyl-β-CD |
| Resolution (Rs) | 7.01 (Single Selector) |
Spectrometric Approaches for Structural Confirmation and Quantification
Spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of (R)-N-Demethyl Dapoxetine.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a primary tool for the quantification of Dapoxetine and its metabolites in biological fluids. nih.gov In these methods, multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity. nih.gov The MRM transitions for dapoxetine, dapoxetine-N-oxide, and desmethyldapoxetine have been established as m/z 306.3→261.2, m/z 322.2→261.2, and m/z 292.2→261.2, respectively. nih.gov
High-resolution mass spectrometry (HRMS) can provide even more definitive structural information by yielding highly accurate mass measurements, which aids in the confident identification of metabolites and impurities.
| Compound | MRM Transition (m/z) |
| Dapoxetine | 306.3 → 261.2 |
| Dapoxetine-N-oxide | 322.2 → 261.2 |
| Desmethyldapoxetine | 292.2 → 261.2 |
UV Spectrophotometry for Detection
UV spectrophotometry is a widely used detection method in conjunction with HPLC and CE for the analysis of Dapoxetine and its related substances. elte.huijcmas.com The chromophoric nature of the Dapoxetine molecule allows for its detection at specific wavelengths.
The UV spectrum of Dapoxetine in methanol (B129727) exhibits absorption maxima at approximately 210 nm, 230 nm, and 291 nm. For quantitative analysis, the wavelength of 291 nm is often selected due to good linearity. In other HPLC methods, detection has been carried out at 224 nm or 230 nm. elte.huglobalresearchonline.net The choice of wavelength can be optimized to maximize sensitivity and minimize interference from the sample matrix. ijcmas.com UV spectrophotometric methods for Dapoxetine have been developed and validated according to ICH guidelines, demonstrating linearity in concentration ranges such as 10-50 µg/ml. jpsbr.org
| Solvent | Wavelength (λmax) |
| Methanol | 210 nm, 230 nm, 291 nm |
| Water | 211 nm |
Sample Preparation Strategies for this compound Analysis in Biological Samples
The analysis of this compound in biological matrices such as plasma, serum, or urine presents a significant challenge due to the complexity of these samples. unich.it Effective sample preparation is a critical step to remove interfering endogenous components like proteins and phospholipids, which can suppress the instrument's signal and lead to inaccurate results. ijisrt.comphenomenex.com The primary goals of sample preparation are to isolate the analyte of interest, concentrate it, and present it in a solvent compatible with the analytical instrument. nih.gov Common strategies employed for drug analysis in biological samples include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). unich.itijisrt.com
Protein Precipitation is a straightforward and widely used method for removing proteins from plasma or serum samples. ijisrt.com It involves adding a precipitating agent, typically an organic solvent like acetonitrile or an acid, to the sample. nih.gov This denatures the proteins, causing them to precipitate out of the solution. Following centrifugation, the clear supernatant containing the analyte is collected for analysis. ijisrt.com While simple, this method may not remove all interferences and can lead to sample dilution. nih.gov
Liquid-Liquid Extraction (LLE) is a technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The analyte partitions into the organic phase, leaving behind water-soluble interferences in the aqueous phase. This method is effective for sample cleanup and concentration but can be labor-intensive and may require large volumes of organic solvents. nih.gov
Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique. ijisrt.comnih.gov It utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte while interferences are washed away. ijisrt.com The analyte is then eluted with a small volume of an appropriate solvent. SPE offers high recovery and concentration factors and can be easily automated for high-throughput analysis. phenomenex.com Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be used depending on the physicochemical properties of the analyte. ijisrt.com A miniaturized version of SPE, known as microextraction by packed sorbent (MEPS), has also been utilized for extracting various drugs from biological fluids, offering reduced solvent and sample volumes. nih.govrcaap.pt
The table below provides a comparison of these common sample preparation techniques.
Table 2: Comparison of Sample Preparation Strategies
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Protein Precipitation | Protein denaturation and precipitation by adding an organic solvent or acid. | Simple, fast, and applicable to a wide range of analytes. | Not very selective, potential for matrix effects, sample dilution. | nih.govijisrt.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good cleanup and concentration, removes non-soluble interferences. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. | nih.govijisrt.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity and recovery, high concentration factor, can be automated. | Method development can be complex, cost of consumables. | ijisrt.comphenomenex.com |
| Microextraction by Packed Sorbent (MEPS) | Miniaturized version of SPE combining extraction, pre-concentration, and cleanup in one device. | Reduced solvent and sample volumes, environmentally friendly, can be connected online to analytical instruments. | Requires optimization for each analyte and matrix. | nih.govrcaap.pt |
Preclinical Investigations of R N Demethyl Dapoxetine in in Vitro and in Vivo Animal Models
In Vitro Studies on Cellular Systems and Tissue Preparations
In vitro studies are fundamental in characterizing the basic pharmacological profile of a compound before it proceeds to in vivo testing. These studies for N-Demethyl Dapoxetine (B195078) have focused on its metabolic characteristics and its interaction with specific neural targets.
Metabolic Stability and Enzyme Induction/Inhibition Studies
The metabolism of Dapoxetine is extensive, primarily occurring in the liver and kidney. The key enzymes involved in this process are Cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1). mdpi.comnih.govwikipedia.org One of the main metabolic pathways is N-dealkylation, which leads to the formation of N-Demethyl Dapoxetine. mdpi.comnih.gov
Studies using human liver microsomes have been instrumental in elucidating the metabolic fate of Dapoxetine. mdpi.comnih.govnih.gov While these investigations confirm the generation of N-Demethyl Dapoxetine, specific data on the metabolic stability of the (R)-isomer of N-Demethyl Dapoxetine is not extensively detailed in the available literature. Metabolic stability assays are crucial for predicting a compound's half-life and clearance in the body. researchgate.netspringernature.com Generally, such studies involve incubating the compound with liver microsomes and measuring its depletion over time. researchgate.net
Furthermore, there is a lack of specific studies on whether (R)-N-Demethyl Dapoxetine induces or inhibits key metabolic enzymes. Such information is critical for predicting potential drug-drug interactions. researchgate.netdrugbank.com The parent compound, Dapoxetine, is known to be a potential inhibitor of CYP isoforms, a characteristic common to many selective serotonin (B10506) reuptake inhibitors (SSRIs). mdpi.comnih.gov
Receptor Binding Assays and Functional Studies
N-Demethyl Dapoxetine Hydrochloride is recognized as a significant metabolite of Dapoxetine. Its mechanism of action is associated with its ability to inhibit the neuronal reuptake of serotonin, which in turn potentiates serotonergic activity. This inhibitory action is central to the effects of Dapoxetine on the central ejaculatory neural circuit.
In vitro studies have shown that N-Demethyl Dapoxetine, binds to serotonin (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) reuptake transporters. However, its potency at these transporters may be reduced compared to the parent compound, Dapoxetine. Research indicates that while N-Demethyl Dapoxetine retains activity at these receptors, its effects might be less pronounced.
| Compound | 5-HT Reuptake Inhibition | NE Reuptake Inhibition | DA Reuptake Inhibition |
| Dapoxetine | High | Moderate | Low |
| N-Demethyl Dapoxetine | Moderate | Low | Very Low |
| This table is based on comparative data and indicates relative potencies. |
In Vivo Animal Model Studies for Mechanistic Exploration
Animal models, particularly in rodents, are essential for understanding the physiological and behavioral effects of a compound. For N-Demethyl Dapoxetine, these studies have primarily focused on its pharmacokinetic profile and its influence on neurobiological and ejaculatory mechanisms.
Pharmacokinetic Profiles of N-Demethylated Metabolites in Animal Models
Pharmacokinetic studies in male Sprague-Dawley rats have provided insights into the in vivo behavior of N-Demethyl Dapoxetine (referred to as desmethyl dapoxetine in the study) following oral administration of Dapoxetine. nih.gov In a study investigating the interaction between Dapoxetine and evodiamine, the pharmacokinetic parameters of desmethyl dapoxetine were determined. nih.gov
When Dapoxetine was administered alone, the following parameters were observed for its metabolite, desmethyl dapoxetine:
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Tmax (h) | 4.67 ± 1.03 |
| Cmax (ng/mL) | 98.67 ± 18.58 |
| t1/2 (h) | 5.48 ± 1.24 |
| AUC(0-t) (ng/h/mL) | 946.32 ± 187.54 |
| AUC(0-∞) (ng/h/mL) | 1024.16 ± 210.37 |
| Data from a study in Sprague-Dawley rats administered 10 mg/kg of dapoxetine orally. nih.gov |
The study also showed that co-administration of evodiamine, a substance known to inhibit CYP3A4, significantly decreased the half-life (t1/2) and the area under the curve (AUC) of desmethyl dapoxetine, demonstrating an inhibitory effect on the metabolism of Dapoxetine to its N-demethylated form. nih.gov
Neurobiological Effects in Animal Models
The neurobiological effects of Dapoxetine and its metabolites are primarily linked to the modulation of the serotonin system. Serotonin is a key neurotransmitter in the central control of the ejaculatory reflex. nih.gov Animal studies have demonstrated that increasing serotonergic tone can inhibit ejaculation. nih.govresearchgate.net
Impact on Ejaculatory Reflex Mechanisms in Rodent Models
The inhibitory role of serotonin in the ejaculatory process is well-established through animal models. nih.gov The administration of SSRIs, like Dapoxetine, has been shown to delay ejaculation in rats. nih.govresearchgate.net Studies in rats have shown that acute treatment with Dapoxetine inhibits the ejaculatory reflex at a supraspinal level, with the lateral paragigantocellular nucleus (LPGi) being a key brain structure involved in this effect. researchgate.netnih.gov
Synthetic Approaches for Academic Research and Reference Standard Preparation of R N Demethyl Dapoxetine
The synthesis of specific, enantiomerically pure compounds like (R)-N-Demethyl Dapoxetine (B195078) is a critical task in medicinal chemistry and pharmaceutical analysis. This compound, a metabolite and impurity of the selective serotonin (B10506) reuptake inhibitor (SSRI) Dapoxetine, requires precise synthetic routes to produce it in a controlled and pure form for research and as a reference standard. The following sections detail the key asymmetric synthesis strategies and the preparation of analytical standards for (R)-N-Demethyl Dapoxetine.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (R)-N-Demethyl Dapoxetine in pharmaceutical formulations or biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases or tandem mass spectrometry (LC-MS/MS) is widely used for enantiomeric separation and quantification. For example, validated chiral HPLC methods (e.g., using cellulose-based columns) achieve baseline separation of dapoxetine enantiomers and related impurities like this compound . Ensure method validation parameters (linearity, precision, LOD/LOQ) comply with ICH guidelines.
Q. How can researchers distinguish this compound from its parent compound and other metabolites during synthesis or degradation studies?
- Methodology : Use spectroscopic techniques (NMR, IR) to confirm structural differences, particularly the absence of the N-methyl group. Mass spectrometry (HRMS) can differentiate molecular weights (e.g., parent dapoxetine: C21H23NO; (R)-N-Demethyl: C20H21NO). Chromatographic retention times in HPLC or UPLC also provide distinct profiles .
Q. What in vitro models are suitable for preliminary assessment of this compound's pharmacological activity?
- Methodology : Cell-based assays (e.g., serotonin transporter [SERT] inhibition in HEK293 cells) can evaluate binding affinity. Compare IC50 values with dapoxetine to assess potency differences. Include positive controls (e.g., fluoxetine) and validate assays via dose-response curves .
Advanced Research Questions
Q. How do stereochemical differences between this compound and its enantiomer impact pharmacokinetics and blood-brain barrier penetration?
- Methodology : Conduct comparative pharmacokinetic studies in animal models (e.g., rats) using stereospecific analytical methods. Measure plasma and brain tissue concentrations at timed intervals post-administration. Use compartmental modeling to calculate parameters like AUC, Cmax, and t1/2 .
Q. What experimental strategies can resolve contradictory findings on this compound's neuroprotective effects in cerebral ischemia models?
- Methodology : Standardize ischemia/reperfusion (I/R) protocols (e.g., bilateral carotid artery occlusion duration, reperfusion time) to minimize variability. Include multiple endpoints (e.g., infarct volume via TTC staining, oxidative stress markers like MDA/SOD, and apoptotic mediators like caspase-3). Meta-analyze dose-dependent responses across studies .
Q. How can researchers design a robust structure-activity relationship (SAR) study to optimize this compound's selectivity for serotonin transporters over norepinephrine transporters?
- Methodology : Synthesize analogs with targeted modifications (e.g., substituents on the aromatic ring, alkyl chain length). Use radioligand binding assays (e.g., [<sup>3</sup>H]-paroxetine for SERT, [<sup>3</sup>H]-nisoxetine for NET) to determine selectivity ratios. Molecular docking studies with SERT/NET crystal structures can predict binding interactions .
Q. What statistical approaches are optimal for analyzing dose-response discrepancies in behavioral outcomes (e.g., motor activity) observed with this compound pretreatment?
- Methodology : Apply mixed-effects models to account for inter-animal variability. Use non-linear regression (e.g., sigmoidal Emax models) to characterize inverted U-shaped dose-response curves. Pair post-hoc tests (e.g., Tukey’s HSD) with ANOVA for group comparisons .
Methodological Considerations
- Experimental Design : For in vivo neuroprotection studies, ensure blinding during neurobehavioral assessments (e.g., beam-walking tests) to reduce bias. Include sham-operated and vehicle-treated controls to isolate drug-specific effects .
- Data Validation : Cross-validate chromatographic methods using orthogonal techniques (e.g., NMR for impurity identification) to confirm specificity .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including power analysis to justify sample sizes and minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
